molecular formula C18H12ClFN2O2S B2597336 1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 899977-09-4

1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2597336
CAS No.: 899977-09-4
M. Wt: 374.81
InChI Key: LATQHVDLNCIAPE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C18H12ClFN2O2S and its molecular weight is 374.81. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • The synthesis of derivatives related to 1-(4-chlorophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one has been explored, with a focus on obtaining high yields and suitable samples for single crystal diffraction. These efforts led to the identification of isostructural compounds with notable crystallographic properties, revealing the planar nature of the molecule apart from certain substituent groups which may be oriented perpendicularly (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Activities

  • Research into the antimicrobial activities of pyrazole derivatives, including those related to the target compound, has shown promising results. Specifically, compounds synthesized from the base structure exhibited significant antibacterial and antifungal activities against a variety of pathogens, highlighting their potential as therapeutic agents (Ragavan, Vijayakumar, & Kumari, 2010).

Photophysical Properties

  • The exploration of pyrazine-based push-pull chromophores related to this compound has led to the development of fluorophores with significant emission solvatochromism. This research indicates the compound's utility in studying intramolecular charge transfer and its potential application in the development of advanced photonic materials (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).

Crystal Structure Analysis

  • Detailed crystal structure analysis of compounds structurally related to the target molecule has provided insights into the molecular conformations and interactions within crystals. This information is crucial for understanding the material's properties and for designing molecules with tailored features for specific applications (Shahani, Fun, Ragavan, Vijayakumar, & Sarveswari, 2010).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O2S/c19-13-3-7-15(8-4-13)22-10-9-21-17(18(22)24)25-11-16(23)12-1-5-14(20)6-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATQHVDLNCIAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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